

A Cost-Benefit Analysis of O-(4-Nitrophenyl)hydroxylamine in Synthetic Chemistry

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Compound of Interest

Compound Name: O-(4-Nitrophenyl)hydroxylamine

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In the landscape of synthetic chemistry, the efficient introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and materials science. **O-(4-Nitrophenyl)hydroxylamine** has emerged as a notable reagent for electrophilic amination. This guide provides a comprehensive cost-benefit analysis of **O-(4-Nitrophenyl)hydroxylamine**, comparing its performance, cost, and safety profile with other common electrophilic aminating agents. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Electrophilic Aminating Agents

The efficacy of an aminating agent is determined by its reactivity, selectivity, and the yields it produces under various reaction conditions. **O-(4-Nitrophenyl)hydroxylamine** has demonstrated considerable utility in specific applications, particularly in the chemoselective formation of amides. However, a broader perspective requires a comparison with other widely used reagents.

Reagent	Typical Application	Reported Yield	Key Advantages	Key Disadvantages
O-(4-Nitrophenyl)hydroxylamine	Chemoselective amide formation from pyruvic acid derivatives.[1]	65-75% (for its own synthesis) [1]; "Good yields" for amides.[1]	High chemoselectivity in the presence of other nucleophiles.[1]	Limited documented applications compared to other reagents.
O-(Diphenylphosphine)hydroxylamine (DPPH)	Amination of aryl boronic acids and esters to primary anilines. [2] Amination of carbanions and N-heterocycles. [3][4]	Up to 90% for anilines.[2] 34-62% for various amines and N-amino heterocycles.[3] [4]	Broad substrate scope, exceptional functional group tolerance, and rapid reaction times at room temperature.[2] Safer to prepare than HOSA.[3][4]	Can be less versatile than HOSA for certain applications.[3] [4]
O-(2,4-Dinitrophenyl)hydroxylamine (DPH)	Amination of ester enolates and pyridines.[5] Aziridination of alkenes.[6][7]	Moderate to good yields for aminoacetates; up to 99% for N-iminopyridium ylides.[5]	Effective for a range of C- and N-nucleophiles. [5] Considered a safer alternative to some other reagents.[6][7]	Can be less effective for certain aminations compared to other reagents. [8]
Hydroxylamine-O-sulfonic acid (HOSA)	Amination of a wide range of substrates including aliphatic, aromatic, and heterocyclic compounds.[9]	10-40% for homolytic aromatic amination.[9] Yields are generally good for other applications.[9]	Versatile reagent with broad applicability.[9] [10] Inexpensive. [11]	Preparation can be hazardous.[3] [4] Yields can be low in some cases.[3][9]

Cost Analysis

The economic viability of a synthetic route is heavily influenced by the cost of reagents. The following table provides an approximate cost comparison for the discussed aminating agents, based on currently available supplier information. Prices can vary based on purity, quantity, and supplier.

Reagent	Supplier Example	Price (USD) per Gram
O-(4-Nitrophenyl)hydroxylamine	Sigma-Aldrich[12]	~\$18.40
O-(Diphenylphosphinyl)hydroxylamine (DPPH)	Chem-Impex[13]	~\$22.03
O-(2,4-Dinitrophenyl)hydroxylamine (DPH)	Cenmed Enterprises[14]	~\$21.85
Hydroxylamine-O-sulfonic acid (HOSA)	Chem-Impex[15]	~\$0.74 (for 25g)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for amination reactions using **O-(4-Nitrophenyl)hydroxylamine** and its alternatives.

Synthesis of O-(4-Nitrophenyl)hydroxylamines

A series of **O-(4-nitrophenyl)hydroxylamines** can be synthesized from their corresponding oximes. The general procedure involves the reduction of the oxime using a pulsed addition of excess sodium cyanoborohydride (NaBH₃CN) at pH 3. This method has been reported to yield the desired hydroxylamines in 65-75% yields.[1]

Chemoselective Amide Formation using O-(4-Nitrophenyl)hydroxylamine

The reaction of an N-phenethyl-**O-(4-nitrophenyl)hydroxylamine** with a pyruvic acid derivative in a solvent system of 68% DMSO/phosphate buffered saline can generate the corresponding amide in good yields. Competition experiments have shown that this reaction proceeds with high chemoselectivity in the presence of other nucleophiles like glycine, cysteine, and phenol.[1]

Amination of Aryl Boronic Acids using O-(Diphenylphosphinyl)hydroxylamine (DPPH)

A general procedure for the amination of (hetero)aryl boronic acids involves reacting the boronic acid with DPPH in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF) at room temperature. This method is reported to be rapid, with reaction times of around 2 hours, and provides primary anilines in up to 90% yield.[2]

Amination of Indole using O-(Diphenylphosphinyl)hydroxylamine (DPPH)

An improved one-flask amination of indole can be achieved by reacting it with DPPH. This reaction has been reported to provide a 52-62% yield of the N-aminoindole. Under the same conditions, using HOSA resulted in consistently lower yields.[3][4]

Amination of Ester Enolates with O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

The amination of ester enolates can be performed by deprotonating the ester with a suitable base to form the enolate, followed by reaction with DPH. This method affords ethyl aminoacetates in moderate to good yields.[5]

General Amination using Hydroxylamine-O-sulfonic acid (HOSA)

HOSA is a versatile aminating agent. For example, the amination of pyridine to form the 1-aminopyridinium salt is a common application.[10] The hydroboration-amination of olefins is another general procedure where an olefin is first hydroborated, and the resulting organoborane is then treated with HOSA to yield the primary amine.[16]

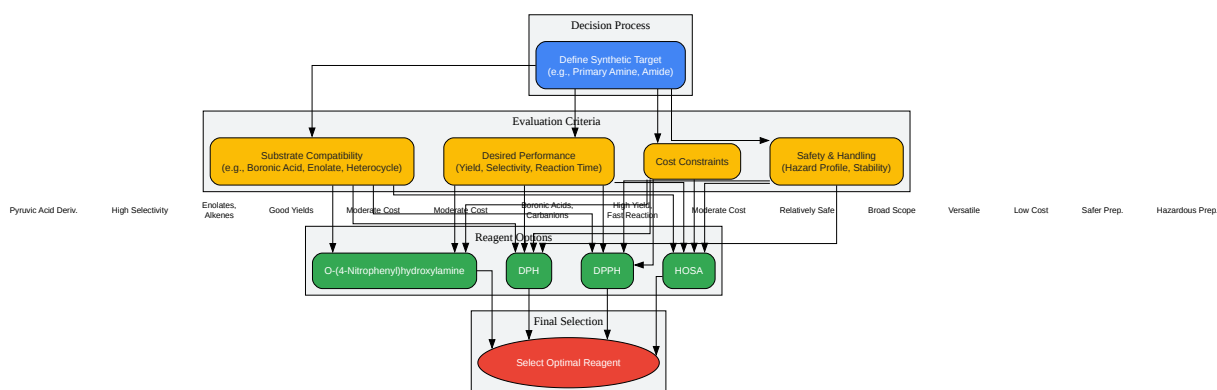
Safety and Handling

Electrophilic aminating agents are energetic compounds and should be handled with care.

- **O-(4-Nitrophenyl)hydroxylamine** and its dinitro-analogue (DPH) are nitro-containing compounds, which are potentially explosive and should be handled with appropriate precautions.
- O-(Diphenylphosphinyl)hydroxylamine (DPPH) is generally considered safer to prepare and handle than HOSA.^{[3][4]} However, like all hydroxylamine derivatives, it should be treated as a potentially unstable compound.
- Hydroxylamine-O-sulfonic acid (HOSA) is known to be hazardous to prepare.^{[3][4]} It is a powerful reagent and should be stored at low temperatures and handled with extreme caution.

Logical Workflow for Reagent Selection

The choice of an appropriate aminating agent depends on a variety of factors including the substrate, desired product, cost, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.



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Caption: A logical workflow for selecting an electrophilic aminating agent.

Conclusion

O-(4-Nitrophenyl)hydroxylamine is a valuable reagent for specific applications, particularly for the chemoselective synthesis of amides where it demonstrates high selectivity. Its cost is comparable to other specialized aminating agents like DPPH and DPH. However, for broader

applications in electrophilic amination, reagents like DPPH and HOSA offer greater versatility. DPPH stands out for its high yields, mild reaction conditions, and improved safety profile compared to HOSA, making it an excellent choice for the amination of organoboronic acids and certain heterocycles. HOSA, while being the most cost-effective option and highly versatile, presents significant handling and safety challenges. The choice of the optimal aminating agent will ultimately depend on a careful consideration of the specific synthetic target, substrate compatibility, desired performance, budgetary constraints, and, most importantly, safety protocols within the laboratory.

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